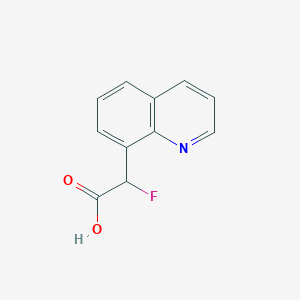
2-Fluoro-2-(quinolin-8-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-2-(quinolin-8-yl)acetic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(quinolin-8-yl)acetic acid typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved through reactions with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
化学反应分析
Types of Reactions
2-Fluoro-2-(quinolin-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-2-(quinolin-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
作用机制
The mechanism of action of 2-Fluoro-2-(quinolin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit bacterial DNA gyrase, leading to antibacterial effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .
相似化合物的比较
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin. These compounds also contain a fluorine atom in the quinoline ring and exhibit broad-spectrum antibacterial activity.
Quinoline N-oxides:
Tetrahydroquinolines: Reduced derivatives of quinoline with various biological activities.
Uniqueness
2-Fluoro-2-(quinolin-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for research and development in multiple fields .
生物活性
2-Fluoro-2-(quinolin-8-yl)acetic acid is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, influencing their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H8FNO2, with a molecular weight of approximately 219.19 g/mol. The structure features a quinoline moiety linked to an acetic acid group, which is modified by the presence of a fluorine atom at the second carbon position.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 219.19 g/mol |
| Fluorine Substitution | Single fluorine atom |
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine, which can influence metabolic pathways and enhance therapeutic effects .
Antifungal Activity
A series of studies have explored the antifungal properties of fluorinated quinoline derivatives. For instance, certain analogs displayed over 80% inhibition against fungal pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations as low as 50μg/mL . While specific data on this compound's antifungal activity is sparse, its structural similarities suggest potential efficacy in this area.
Case Studies and Research Findings
- Antiproliferative Activity Study : A study on novel quinoline derivatives found that modifications at the C-2 position significantly impacted antiproliferative potency against lung cancer cells (H460). Compounds with similar structural features exhibited IC50 values significantly lower than existing treatments like gefitinib .
- Antifungal Screening : In a comparative analysis of antifungal activities among various quinoline derivatives, compounds structurally related to this compound demonstrated substantial inhibition rates against fungal pathogens, indicating a promising avenue for further exploration .
属性
分子式 |
C11H8FNO2 |
|---|---|
分子量 |
205.18 g/mol |
IUPAC 名称 |
2-fluoro-2-quinolin-8-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-9(11(14)15)8-5-1-3-7-4-2-6-13-10(7)8/h1-6,9H,(H,14,15) |
InChI 键 |
STEVGWWQMRYBGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(C(=O)O)F)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















